

# Assessing the Impact of PBRM1 Status on Immunotherapy Response: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PBRM    |           |
| Cat. No.:            | B609849 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Polybromo-1 (**PBRM1**), a key component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant factor in the response to cancer immunotherapy.[1] As the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC) after VHL, its role as a tumor suppressor is well-established.[2][3][4] Growing evidence suggests that the mutational status of **PBRM1** can influence the tumor immune microenvironment and, consequently, the efficacy of immune checkpoint inhibitors (ICIs).[5] However, the predictive value of **PBRM1** status is an area of active investigation, with some studies showing conflicting results, suggesting its impact may be context-dependent.[6] [7][8]

These application notes provide a comprehensive overview of the current understanding of **PBRM1**'s role in immunotherapy response, detailed protocols for assessing **PBRM1** status, and its correlation with clinical and immunological outcomes.

### PBRM1 and its Role in Cancer

**PBRM1** is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][9] Mutations in **PBRM1**, most



of which are loss-of-function, are found in a significant percentage of ccRCC cases (around 40%) and have been identified in other cancers as well, including non-small cell lung cancer (NSCLC) and bladder cancer.[2][10] **PBRM1** loss is implicated in various cellular processes, including cell differentiation, proliferation, and DNA repair.[1] In ccRCC, **PBRM1** inactivation often occurs alongside the loss of the VHL tumor suppressor, and it is thought to amplify the hypoxic response driven by VHL loss.[2][11]

# Impact of PBRM1 Status on Immunotherapy Response

The mutational status of **PBRM1** has been linked to improved outcomes for patients treated with ICIs in several studies. The proposed mechanisms for this association include:

- Increased Tumor Mutational Burden (TMB): Tumors with **PBRM1** mutations often exhibit a higher TMB.[12] A higher TMB can lead to the generation of more neoantigens, making the tumor more visible to the immune system and thereby enhancing the efficacy of ICIs.
- Enhanced Anti-Tumor Immunity: PBRM1 mutations are associated with an inflamed tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.[1]
- Modulation of Immune-Related Pathways: Gene set enrichment analysis has shown that PBRM1 mutations are linked to the upregulation of pathways involved in T-cell activation, cytokine production, and MHC protein binding.[1][5]
- Interferon Signaling: PBRM1 has been shown to regulate interferon-stimulated genes.[13]
   Re-introduction of PBRM1 in mutant cell lines has been observed to drive an Interferon-y expression signature, suggesting a complex regulatory role.[14]

While many studies support **PBRM1** loss as a predictive biomarker for a favorable response to ICIs, some research has yielded conflicting results, indicating that the relationship may be influenced by factors such as the specific cancer type, the line of therapy, and the patient's metabolic subtype.[6][8][15] For instance, in some contexts, **PBRM1** loss has been associated with a worse prognosis.[16][17][18]



# **Data Presentation: PBRM1 Status and Clinical Outcomes with Immunotherapy**

The following tables summarize quantitative data from key studies investigating the association between **PBRM1** mutations and the efficacy of immune checkpoint inhibitors.

Table 1: Pan-Cancer Analysis of PBRM1 Mutation and ICI Efficacy

| Metric                                 | PBRM1<br>Mutant | PBRM1<br>Wild-Type | p-value | Hazard<br>Ratio (95%<br>CI) | Reference |
|----------------------------------------|-----------------|--------------------|---------|-----------------------------|-----------|
| Progression-<br>Free Survival<br>(PFS) | -               | -                  | 0.030   | 0.51 (0.28-<br>0.95)        | [1][5]    |
| Objective<br>Response<br>Rate (ORR)    | 47.92%          | 28.21%             | 0.0044  | -                           | [1][5]    |
| Disease<br>Control Rate<br>(DCR)       | 72.92%          | 47.53%             | 0.0008  | -                           | [1][5]    |
| Overall<br>Survival (OS)               | -               | -                  | 0.006   | 0.69 (0.53-<br>0.91)        | [1][5]    |

Table 2: PBRM1 Mutation and ICI Efficacy in Non-Small Cell Lung Cancer (NSCLC)



| Metric                                  | PBRM1<br>Mutant | PBRM1<br>Wild-Type | p-value | Hazard<br>Ratio (95%<br>CI) | Reference |
|-----------------------------------------|-----------------|--------------------|---------|-----------------------------|-----------|
| Median Progression- Free Survival (PFS) | 19.75 months    | 14.20 months       | 0.04    | 0.268 (0.084-<br>0.854)     | [1]       |
| Objective<br>Response<br>Rate (ORR)     | 55.56%          | 20.00%             | 0.027   | -                           | [1][5]    |
| Disease<br>Control Rate<br>(DCR)        | 100%            | 75.20%             | -       | -                           | [1][5]    |

Table 3: **PBRM1** Truncating Mutations and Nivolumab Efficacy in ccRCC (Post-Antiangiogenic Therapy)

| Metric                                 | PBRM1<br>Mutant   | PBRM1<br>Wild-Type        | p-value | Hazard<br>Ratio (95%<br>CI) | Reference |
|----------------------------------------|-------------------|---------------------------|---------|-----------------------------|-----------|
| Progression-<br>Free Survival<br>(PFS) | -                 | -                         | 0.03    | 0.67 (0.47-<br>0.96)        | [19]      |
| Overall<br>Survival (OS)               | -                 | -                         | 0.03    | 0.65 (0.44-<br>0.96)        | [19]      |
| Objective<br>Response<br>Rate (OR)     | 39% of responders | 22% of non-<br>responders | 0.04    | OR: 2.34<br>(1.05-∞)        | [19]      |

# **Experimental Protocols**



# Protocol 1: Determination of PBRM1 Mutational Status using Whole Exome Sequencing (WES)

This protocol outlines the general steps for identifying **PBRM1** mutations from tumor samples.

- 1. Sample Acquisition and Preparation:
- Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal blood or tissue sample.
- Extract genomic DNA from both tumor and normal samples using a suitable commercial kit.
- Quantify and assess the quality of the extracted DNA.
- 2. Library Preparation and Exome Capture:
- Fragment the genomic DNA to the desired size.
- Ligate sequencing adapters to the DNA fragments.
- Use a commercial exome capture kit to enrich for the protein-coding regions of the genome.
- · Amplify the captured DNA library via PCR.
- 3. Sequencing:
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- 4. Bioinformatic Analysis:
- Align the sequencing reads to the human reference genome.
- Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample that are not present in the matched normal sample.
- Annotate the identified variants to determine their location and predicted effect on the PBRM1 protein (e.g., missense, nonsense, frameshift).
- Focus on identifying loss-of-function mutations (e.g., nonsense, frameshift, splice-site) for correlative studies with immunotherapy response.

# Protocol 2: Assessment of PBRM1 Protein Expression by Immunohistochemistry (IHC)



This protocol provides a method to evaluate the presence or absence of **PBRM1** protein in tumor tissue.

#### 1. Tissue Preparation:

- Use FFPE tumor tissue sections (4-5 μm thick) mounted on charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

#### 2. Antigen Retrieval:

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a
pressure cooker or water bath.

#### 3. Staining:

- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a protein block solution.
- Incubate the sections with a primary antibody specific for **PBRM1**.
- Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.
- Counterstain with hematoxylin.

#### 4. Imaging and Analysis:

- Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Scan the slides using a digital slide scanner.
- Assess PBRM1 expression based on the intensity and percentage of stained tumor cells.
   Loss of expression is often defined as the complete absence of nuclear staining in tumor cells.

# Protocol 3: In Vivo Murine Model for Assessing PBRM1 Status and Immunotherapy Response

This protocol describes a preclinical model to study the interaction between **PBRM1** status and ICI efficacy.

#### 1. Cell Line Preparation:



- Use a syngeneic murine cancer cell line (e.g., Renca for renal cell carcinoma).
- Generate a PBRM1-knockout version of the cell line using CRISPR-Cas9 technology.
- Culture both wild-type and PBRM1-knockout cells.
- 2. Tumor Implantation:
- Subcutaneously inject a defined number of wild-type or PBRM1-knockout cancer cells into the flank of syngeneic mice (e.g., BALB/c).
- 3. Immunotherapy Treatment:
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer an anti-PD-1 or anti-PD-L1 antibody (treatment group) or an isotype control
  antibody (control group) via intraperitoneal injection at a specified dose and schedule.
- 4. Monitoring and Endpoint Analysis:
- Measure tumor volume regularly using calipers.
- Monitor the overall health and survival of the mice.
- At the end of the study, harvest the tumors for further analysis.
- Analyze the tumor immune microenvironment by flow cytometry or IHC to quantify immune cell populations (e.g., CD4+ and CD8+ T-cells).
- Perform gene expression analysis (e.g., RNA-seq) on tumor tissue to assess changes in immune-related pathways.

# **Visualizations**





PBRM1's Role in Chromatin Remodeling and Gene Regulation

Click to download full resolution via product page

Caption: **PBRM1** is a core subunit of the PBAF chromatin remodeling complex, which regulates gene expression and contributes to tumor suppression.





Click to download full resolution via product page

Caption: A typical workflow for investigating the correlation between **PBRM1** status and clinical outcomes in patients receiving immunotherapy.





Proposed Mechanism of PBRM1 Loss in Enhancing Immunotherapy Response

Click to download full resolution via product page

Caption: The logical relationship between **PBRM1** loss and improved response to immunotherapy, highlighting key mechanistic steps.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Methodological & Application





- 1. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exome sequencing identifies frequent mutation of the SWI/SNF complex gene PBRM1 in renal carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. actionkidneycancer.org [actionkidneycancer.org]
- 8. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The convergence of tumor suppressors on the type I interferon pathway in clear cell renal cell carcinoma and its therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Loss of PBRM1 expression is associated with renal cell carcinoma progression -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Comprehensive Multi-Omics Identification of Interferon-y Response Characteristics Reveals That RBCK1 Regulates the Immunosuppressive Microenvironment of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- To cite this document: BenchChem. [Assessing the Impact of PBRM1 Status on Immunotherapy Response: Application Notes and Protocols]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b609849#assessing-the-impact-of-pbrm1-status-on-immunotherapy-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com